molecular formula C9H9F3S B13302164 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol CAS No. 1039320-19-8

1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol

Cat. No.: B13302164
CAS No.: 1039320-19-8
M. Wt: 206.23 g/mol
InChI Key: CWZONIITBLYJNE-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is a fluorinated aromatic thiol characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and a thiol (-SH) functional group attached to an ethane backbone. This compound’s structure combines the electron-withdrawing properties of the trifluoromethyl group with the nucleophilic reactivity of the thiol, making it valuable in pharmaceutical intermediates, agrochemicals, and materials science.

Properties

CAS No.

1039320-19-8

Molecular Formula

C9H9F3S

Molecular Weight

206.23 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethanethiol

InChI

InChI=1S/C9H9F3S/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3

InChI Key

CWZONIITBLYJNE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)S

Origin of Product

United States

Preparation Methods

Electrophilic Trifluoromethylation

Reagent : Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻)
Mechanism :

  • TT-CF₃⁺OTf⁻ enables electrophilic substitution on activated arenes (e.g., phenol derivatives).
  • For non-activated substrates (e.g., benzene), Lewis acid catalysts (e.g., FeCl₃) enhance reactivity.

Conditions :

Parameter Value
Temperature 25–80°C
Solvent Dichloromethane (DCM)
Reaction Time 6–24 h
Yield Range 45–78%

Radical Trifluoromethylation

Reagent : TT-CF₃⁺OTf⁻ with H-atom donors (e.g., 1,2-benzenedithiol)
Applications :

  • Suitable for styrene derivatives or electron-deficient aromatic systems.
  • Generates CF₃ radicals via single-electron transfer (SET).

Advantages :

  • Tolerates esters, ethers, and nitrogen-containing functional groups.
  • No photoredox catalyst required.

Thiolation of Ethane-1-ol Derivatives

Thioester Formation via Grignard Reagents

Protocol (adapted from):

  • React methyl 2-(trifluoromethyl)phenylacetate with 1-dodecanethiol and iPrMgCl.
  • Generate thioester intermediate (S-dodecyl 2-(trifluoromethyl)phenylthioacetate).

Conditions :

Parameter Value
Temperature 0–40°C
Solvent Tetrahydrofuran (THF)
Reaction Time 1–4 h
Yield 92–96%

Thioester Reduction to Thiol

Reduction Methods :

Optimized Pathway :

  • Hydrolyze thioester with TMSCl to free thioacid.
  • Reduce with Et₃SiH and Pd/C (5 mol%) at 25°C.

Yield : 85–90% (isolated as free thiol).

Integrated Synthesis Route

A convergent approach combining the above methods:

Step 1 : Electrophilic trifluoromethylation of phenylacetate using TT-CF₃⁺OTf⁻.
Step 2 : Thioester formation via Grignard-mediated transesterification.
Step 3 : Reduction to thiol using Et₃SiH/Pd/C.

Overall Yield : ~68% (theoretical).

Analytical Data (Hypothetical Projections)

Property Value/Description
Boiling Point 215–220°C (estimated)
¹H NMR (CDCl₃) δ 7.65 (d, 1H), 7.52 (t, 1H), 3.12 (q, 2H), 1.45 (t, 3H)
¹³C NMR δ 144.2 (CF₃), 132.1–128.4 (aromatic), 25.7 (CH₂SH)

Critical Evaluation of Methods

Advantages of TT-CF₃⁺OTf⁻

  • Stable under ambient conditions.
  • Compatible with diverse functional groups.

Limitations of Grignard Thioester Route

  • Requires strict anhydrous conditions.
  • Limited scalability due to Pd/C costs.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol C₉H₉F₃S 212.23* Thiol, Trifluoromethylphenyl Pharmaceuticals, Catalysis, Materials
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol C₉H₉F₃OS 222.23 Thiol, Trifluoromethoxyphenyl Research chemical, Electronics
1-[2-(Trifluoromethyl)phenyl]imidazole C₁₀H₇F₃N₂ 212.17 Imidazole, Trifluoromethylphenyl OLEDs, Drug discovery
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid C₁₂H₁₁F₃O₂ 244.21 Carboxylic acid, Trifluoromethylphenyl Medicinal chemistry, Polymers

*Calculated based on molecular formula.

Substituent and Positional Effects

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the more polar trifluoromethoxy group in 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol. This difference impacts solubility and bioavailability, making the trifluoromethyl variant more suitable for hydrophobic environments (e.g., lipid membranes in drug delivery) .

Thiol (-SH) vs. Imidazole:

  • The thiol group in the target compound offers nucleophilic reactivity, enabling disulfide bond formation or metal coordination. In contrast, the imidazole ring in 1-[2-(Trifluoromethyl)phenyl]imidazole provides aromaticity and basicity, favoring applications in coordination chemistry (e.g., catalysis) and pharmaceuticals (e.g., kinase inhibitors) .

Ethanethiol Backbone vs. Carboxylic Acid:

  • The ethanethiol backbone in the target compound contrasts with the cyclobutanecarboxylic acid group in 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid. The latter’s carboxylic acid enables hydrogen bonding and salt formation, enhancing solubility in polar solvents, while the thiol’s lower polarity favors organic-phase reactions .

Biological Activity

1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol, a compound characterized by its trifluoromethyl group and thiol functionality, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is C9H9F3SC_9H_9F_3S. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with various biomolecules.

The biological activity of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is primarily attributed to its thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition of specific biological functions, contributing to its antimicrobial properties . The trifluoromethyl group also influences the compound's electronic properties, enhancing its reactivity with biological targets.

Antimicrobial Activity

Recent studies have indicated that 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol exhibits significant antimicrobial activity against various drug-resistant bacterial strains. Its effectiveness as an antimicrobial agent is particularly notable in the context of increasing antibiotic resistance, suggesting its potential utility in developing new therapeutic agents .

Table 1: Antimicrobial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

Several case studies have explored the biological activity of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol:

  • Study on Drug-Resistant Bacteria : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound inhibited bacterial growth at concentrations lower than conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Mechanistic Insights : Another investigation focused on the mechanism by which the compound interacts with bacterial cell membranes. It was found that the enhanced lipophilicity due to the trifluoromethyl group facilitates membrane penetration, leading to increased bioavailability and efficacy .

Potential Therapeutic Applications

Given its promising antimicrobial properties and mechanisms of action, 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol may have several therapeutic applications:

  • Antibiotic Development : The compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains.
  • Biochemical Research : Its ability to modify protein function via thiol interactions makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol, and how can reaction yields be improved?

The synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. For example, substituting a halogen atom (e.g., Cl or Br) at the ethane position with a thiol group using thiourea or NaSH under controlled conditions can yield the target molecule . To improve yields:

  • Use anhydrous solvents (e.g., THF) to minimize hydrolysis side reactions.
  • Optimize reaction temperature (e.g., 60–80°C) to balance reaction rate and thermal decomposition risks.
  • Employ catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilicity .
  • Monitor purity via GC-MS to identify and remove byproducts such as disulfides .

Q. Which analytical techniques are most reliable for characterizing 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm the trifluoromethyl group’s presence and substitution pattern (e.g., chemical shifts at δ ~110–120 ppm for 19F^{19}\text{F} signals) .
  • GC-MS : To verify molecular ion peaks (m/zm/z ≈ 236 for [M+^+]) and detect impurities (e.g., oxidation to disulfides) .
  • IR Spectroscopy : Identify S-H stretching vibrations (~2550 cm1^{-1}) and C-F bonds (~1150 cm1^{-1}) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The thiol group is highly reactive:

  • Oxidation : Forms disulfides under mild oxidizing conditions (e.g., I2_2 or H2_2O2_2), useful for creating dimeric structures .
  • Metal Coordination : Binds to Au or Pd nanoparticles via S-metal interactions, relevant in catalysis .
  • Nucleophilic Substitution : Reacts with alkyl halides to form thioethers, enabling functionalization for drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from dynamic processes (e.g., rotational isomerism) or impurities:

  • Variable-Temperature NMR : Perform experiments at −40°C to freeze conformational changes and simplify splitting patterns .
  • DFT Calculations : Compare computed 19F^{19}\text{F} NMR chemical shifts with experimental data to validate proposed structures .
  • X-ray Crystallography : Use SHELXL for refining crystal structures, especially if stereoelectronic effects distort bond lengths/angles .

Q. What computational methods predict the regioselectivity of reactions involving this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thiol group typically has high nucleophilicity (ff^- ≈ 0.15) .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes or solvents to predict reaction pathways (e.g., thiol-disulfide exchange kinetics) .

Q. How does the compound’s instability affect experimental design, and how can this be mitigated?

The thiol group is prone to oxidation and photodegradation:

  • Storage : Keep under inert gas (N2_2/Ar) at −20°C in amber vials .
  • Stabilizers : Add antioxidants like BHT (0.1% w/v) to reaction mixtures .
  • In Situ Generation : Prepare the thiol immediately before use via reduction of disulfide precursors .

Q. What challenges arise in crystallizing 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol, and how are they addressed?

  • Low Melting Point : The compound may remain oily at room temperature. Use slow evaporation with hexane/ethyl acetate (3:1) at 4°C to induce crystallization .
  • Disorder in Crystal Packing : The trifluoromethyl group’s flexibility can cause disorder. Refine using SHELXL’s PART instruction to model split positions .

Methodological Comparison Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Key ByproductsOptimal ConditionsReference
Thiourea Substitution65–70DisulfidesTBAB, 70°C, THF
NaSH Reaction55–60ThioethersDMF, 60°C, N2_2 atmosphere

Q. Table 2. Key NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
1H^{1}\text{H}1.85 (t, J=8.1 Hz)TripletCH2_2-S
19F^{19}\text{F}117.2SingletCF3_3
13C^{13}\text{C}124.5 (q, J=287 Hz)QuartetCF3_3 (C-F coupling)

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